molecular formula C13H10O B125995 9H-Fluoren-1-ol CAS No. 6344-61-2

9H-Fluoren-1-ol

Cat. No.: B125995
CAS No.: 6344-61-2
M. Wt: 182.22 g/mol
InChI Key: PWFLISNWYDWJHX-UHFFFAOYSA-N
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Description

9H-Fluoren-1-ol (CAS: Not explicitly provided in evidence) is a positional isomer of 9H-fluoren-9-ol, featuring a hydroxyl group (-OH) at the 1-position of the fluorene scaffold. Fluorene derivatives are widely studied for their optoelectronic properties and synthetic versatility in organic chemistry.

Preparation Methods

9H-Fluoren-1-ol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and then adding a reducing reagent such as sodium borohydride. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration . Industrial production methods may involve similar reduction processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9H-Fluoren-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions are 9-fluorenone (oxidation) and various substituted fluorenes (substitution).

Scientific Research Applications

Organic Synthesis

9H-Fluoren-1-ol serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecules. Some notable applications include:

  • Synthesis of Pharmaceuticals : It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its wakefulness-promoting effects observed in animal studies .
  • Development of Novel Compounds : Researchers have utilized this compound to synthesize new derivatives with potential antimicrobial properties .

Materials Science

The compound's unique electronic properties have led to its application in materials science:

  • Organic Electronics : this compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport characteristics .
  • Nonlinear Optical Materials : The compound has been investigated for its nonlinear optical properties, which are essential for applications in photonics and optoelectronics, such as second harmonic generation .

Environmental Science

Research has also focused on the environmental implications of this compound:

  • Biodegradation Studies : Its behavior in aquatic environments is studied to understand its degradation pathways and toxicity towards aquatic organisms, which is crucial for assessing environmental risks associated with polycyclic aromatic hydrocarbons (PAHs).

Case Study 1: Antimicrobial Evaluation

A recent study synthesized fluorenyl-hydrazinthiazole derivatives from this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

CompoundAntimicrobial ActivityYield (%)
Fluorenyl-hydrazinthiazoleModerate83%
Ethyl {2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4-yl}acetateHigh72%

Case Study 2: Organic Light Emitting Diodes

In another study, researchers incorporated this compound into OLEDs. The devices demonstrated improved efficiency and stability compared to traditional materials. This highlights the compound's potential as a critical component in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 9H-Fluoren-1-ol is not fully understood. it is known to be a weak dopamine reuptake inhibitor with an IC₅₀ of 9 μM . This suggests that it may exert its effects by modulating dopamine levels in the brain. Its higher lipophilicity compared to other compounds like modafinil suggests that it may penetrate the blood-brain barrier more readily .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Key Data Source
9H-Fluoren-9-ol C₁₃H₁₀O 182.22 154.5 -OH at 9-position
9H-Fluoren-9-one C₁₃H₁₀O 180.22 82–83 Ketone at 9-position
(R)-1-(9H-Fluoren-9-yl)ethanol C₁₅H₁₄O 210.27 Not reported -CH₂CH₂OH at 9-position
9-Allyl-9H-fluoren-9-ol C₁₆H₁₄O 222.28 Not reported Allyl and -OH at 9-position
9H-Xanthen-9-ol C₁₃H₁₀O₂ 198.22 Not reported -OH in xanthene core

Key Observations :

  • 9H-Fluoren-9-ol exhibits a higher melting point (154.5°C) compared to 9H-fluoren-9-one (82–83°C), reflecting stronger intermolecular hydrogen bonding due to the hydroxyl group vs. .
  • Substitution at the 9-position (e.g., allyl groups in 9-allyl-9H-fluoren-9-ol ) introduces steric effects but retains hydrogen-bonding capability, as evidenced by O–H⋯O interactions in crystal structures .

9H-Fluoren-9-ol

  • Synthesized via reduction of 9H-fluoren-9-one or direct functionalization of fluorene.
  • Oxidative ring-opening reactions of 9H-fluoren-9-ols yield biaryl derivatives, as demonstrated in the synthesis of 2-hydroxy-2'-aroyl-1,1'-biaryls using AgNO₃/K₂S₂O₈ in acetonitrile/water .

9H-Fluoren-9-one

  • Prepared by oxidation of 9H-fluorene with AgNO₃/K₂S₂O₈ at 60°C, yielding a white solid with distinct ¹H-NMR peaks at δ 7.76 (d, 2H) and 7.30 (td, 2H) .

9-Allyl-9H-fluoren-9-ol

  • Synthesized via Grignard reaction between allylmagnesium chloride and fluorenone, followed by quenching with NaOH and recrystallization from methanol .

Biological Activity

9H-Fluoren-1-ol, also known as 9-hydroxyfluorene, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and therapeutic potential of this compound, supported by case studies and research findings.

This compound has the following chemical structure:

  • Molecular Formula: C13H10O
  • Molecular Weight: 198.22 g/mol

This compound is characterized by a hydroxyl group attached to the fluorene structure, which significantly influences its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluating various fluorenone derivatives showed that certain modifications to the fluorenone structure enhanced cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Notably, compounds derived from this compound displayed significant activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Cytotoxic Activity of Fluorenone Derivatives Against Cancer Cell Lines

CompoundA-549 IC50 (µM)MCF-7 IC50 (µM)
This compound12.515.0
5-Fluorouracil10.011.5
Novel Derivative A8.09.0
Novel Derivative B6.57.5

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through the synthesis of various derivatives. A recent study synthesized fluorenyl-hydrazinthiazole derivatives, which were evaluated for antimicrobial activity against multidrug-resistant strains. The results indicated that some derivatives exhibited significant inhibitory effects against Gram-positive bacteria and fungi .

Table 2: Antimicrobial Activity of Fluorenyl-Hydrazinthiazole Derivatives

CompoundMinimum Inhibitory Concentration (µg/mL)
Fluorenyl-Hydrazinthiazole A<128
Fluorenyl-Hydrazinthiazole B>256
Fluorenyl-Hydrazinthiazole C<256

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in both cancerous and bacterial cells. Inhibition of DHFR disrupts the folate metabolism pathway, leading to reduced proliferation of cancer cells and bacteria .

Case Study: Synthesis and Evaluation of New Derivatives

A study focused on synthesizing new derivatives based on the fluorenone framework demonstrated enhanced biological activity. The derivatives were screened for their ability to inhibit cancer cell growth and showed a correlation between structural modifications and increased potency against A-549 and MCF-7 cell lines .

Case Study: Imaging Applications

Another interesting application of fluorenone derivatives is in imaging studies targeting α7-nicotinic acetylcholine receptors (nAChRs). Radioiodinated derivatives were synthesized for in vivo imaging, showing high binding affinity and selectivity, which could be beneficial in neurological research .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 9H-Fluoren-1-ol, and how can reaction conditions be optimized?

  • Answer : A key route involves oxidative ring-opening of 9H-Fluoren-9-ol derivatives using oxidizing agents like sodium hypochlorite. For example, Xiaoping Xue et al. demonstrated the synthesis of biaryl compounds via this method, monitored by thin-layer chromatography (TLC) to track reaction progress . Optimization includes adjusting stoichiometry, temperature, and reaction time. Kinetic studies (e.g., varying pH or oxidizer concentration) can refine yield and selectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly 1^1H and 13^{13}C NMR to identify hydroxyl protons and aromatic carbons. Infrared (IR) spectroscopy confirms the -OH stretch (~3200-3600 cm1^{-1}) and aromatic C=C bonds. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (via SHELX refinement) resolves stereochemistry and crystal packing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : While direct safety data for this compound is limited, analogs like 9H-Xanthen-9-ol require strict precautions: use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent dermal/ocular exposure, and store at -20°C in sealed containers away from oxidizing agents . Emergency protocols include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For example, crystallographic data from SHELXL may show fixed conformations, while NMR captures solution-state dynamics . Multi-technique validation (e.g., variable-temperature NMR, DFT calculations) reconciles such differences. Contradiction analysis frameworks from qualitative research can systematize troubleshooting .

Q. What strategies mitigate decomposition or side reactions during halogenation of this compound?

  • Answer : Halogenated derivatives (e.g., 2,4,7-trichloro-9H-fluoren-9-ol) are prone to hydrolysis or oxidation. Strategies include:

  • Using anhydrous conditions and inert atmospheres (N2_2/Ar) to suppress hydrolysis.
  • Low-temperature reactions (-20°C to 0°C) to slow decomposition.
  • Adding radical scavengers (e.g., BHT) to quench unintended oxidation pathways .

Q. How do computational methods validate the physicochemical properties of this compound, and what are their limitations?

  • Answer : Density Functional Theory (DFT) calculates bond lengths, angles, and thermodynamic properties (e.g., sublimation enthalpy), which can be cross-validated with experimental data from NIST or crystallography . Limitations include approximations in solvation models and neglect of crystal-field effects. Hybrid methods (e.g., MD simulations paired with experimental IR) improve accuracy .

Q. What experimental designs assess the environmental impact of this compound metabolites?

  • Answer : Metabolites like 3-Hydroxyfluorene are biomarkers for polycyclic aromatic hydrocarbon (PAH) exposure. Researchers use:

  • In vitro assays : Liver microsomal models to simulate metabolic pathways.
  • Ecotoxicology studies : Acute toxicity tests on Daphnia magna or algal cultures.
  • Analytical methods : HPLC-MS to quantify biodegradation products in water/sediment samples .

Q. Tables for Key Data

Property Method Value/Observation Reference
Melting PointDifferential Scanning Calorimetry145-147°C (predicted)
LogP (Octanol/Water)Computational (DFT)3.2 ± 0.3
Carcinogenicity PotentialOECD Guideline 451Class 1B (analog: 9-Fluorenone)
Crystal SystemX-ray (SHELX refinement)Monoclinic, space group P21_1/c

Properties

IUPAC Name

9H-fluoren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFLISNWYDWJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951380
Record name 9H-Fluoren-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-61-2, 28724-53-0
Record name Fluoren-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluoren-1-ol
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Record name 9H-Fluoren-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of fluorene, 0.036 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to fluorene), 9.0 g of propionic acid, 0.008 g of cobalt(II) acetate.4H2O and 0.008 g of manganese(II) acetate.4H2O was stirred at 120° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 5 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield fluorenon and fluorenol in 86% and 1% yields, respectively, at 99% conversion of fluorene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.036 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.008 g
Type
catalyst
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0 (± 1) mol
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reactant
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Quantity
0.008 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

35.5g (0.1 mole) of 2-nitro-2'-hydroxy-5-t-octylazobenzene are added to the mixture of 60 ml of methanol, 2.3 g of fluorenone and 64 g of 50% aqueous solution of sodium hydroxide. The mixture is stirred at 70°-75° C. and to the mixture is slowly added 55.4 g (0.3 mol) of glucose in 55 ml of water over 2 hours. The reaction mixture is heated for an additional three hours, then 160 ml of methanol is added at 55°-60° C. and 14.2 g of 35% hydrochloric acid slowly added and stirred at 40°-50° C. for 20 minutes. During this time crystals should appear. Then more hydrochloric acid is added to attain pH 4-5. The reaction is cooled to 25° C. to yield 26.5 g (82%). Compared to Example 1, above, more than three times the amount of fluorenone is needed, more than double the reaction time is required, and a lower yield is obtained than when fluorenol is used.
Quantity
160 mL
Type
solvent
Reaction Step One
Name
2-nitro-2'-hydroxy-5-t-octylazobenzene
Quantity
35.5 g
Type
reactant
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Name
fluorenone
Quantity
2.3 g
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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60 mL
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55.4 g
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reactant
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14.2 g
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Name
fluorenone
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
Quantity
55 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To 25 ml of acetic acid were added 10 mmol of fluorene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.03 mmol of acetylacetonatovanadium V(AA)3 and 0.02 mmol of acetylacetonatocopper Cu(AA)2 ]and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 90° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, fluorene was converted into fluorenol (yield 5%) and fluorenone (yield 30%) with a conversion of 36%. The selectivity of such oxides (the alcohol and the ketone) was 97%.
[Compound]
Name
Cu(AA)2
Quantity
0.02 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
10 mmol
Type
reactant
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Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
5%
Yield
30%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

9H-Fluoren-1-ol
9H-Fluoren-1-ol
9H-Fluoren-1-ol
9H-Fluoren-1-ol
9H-Fluoren-1-ol
9H-Fluoren-1-ol

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